molecular formula C18H22N6 B5472093 N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5472093
M. Wt: 322.4 g/mol
InChI Key: BZMHTPFZZAQDND-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The reaction mixture after cooling was poured into ice water, formed solid was filtrated, and recrystallized from toluene to afford the compound .


Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core of the compound occupies the ATP binding pocket and binds with Met477, Glu475, and Thr474 residues . The “warhead” acrylamide formed a hydrogen bond with the backbone amine of Cys-481 residue and formed a covalent bond with the sulfur atom of Cys-481 .


Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 135.1267 . The calculated composition for C16H13N5 is C, 69.80; H, 4.76; N, 25.44 .

Mechanism of Action

The compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Therefore, future research could focus on exploring these dual activities and optimizing for anti-infection effects alongside antitumor efficacy.

Properties

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-20-17(16-10-19-23(2)18(16)21-13)22-15-8-9-24(12-15)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMHTPFZZAQDND-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2C=NN(C2=N1)C)N[C@H]3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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